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Tris[4-(2-thienyl)phenyl]amine

Catalog No.
S1541861
CAS No.
142807-63-4
M.F
C30H21NS3
M. Wt
491.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tris[4-(2-thienyl)phenyl]amine

CAS Number

142807-63-4

Product Name

Tris[4-(2-thienyl)phenyl]amine

IUPAC Name

4-thiophen-2-yl-N,N-bis(4-thiophen-2-ylphenyl)aniline

Molecular Formula

C30H21NS3

Molecular Weight

491.7 g/mol

InChI

InChI=1S/C30H21NS3/c1-4-28(32-19-1)22-7-13-25(14-8-22)31(26-15-9-23(10-16-26)29-5-2-20-33-29)27-17-11-24(12-18-27)30-6-3-21-34-30/h1-21H

InChI Key

DXPFPUHRRPAXAO-UHFFFAOYSA-N

SMILES

C1=CSC(=C1)C2=CC=C(C=C2)N(C3=CC=C(C=C3)C4=CC=CS4)C5=CC=C(C=C5)C6=CC=CS6

Canonical SMILES

C1=CSC(=C1)C2=CC=C(C=C2)N(C3=CC=C(C=C3)C4=CC=CS4)C5=CC=C(C=C5)C6=CC=CS6

High-Contrast Electrochromic Devices

Specific Scientific Field: Materials Science and Engineering

Application Summary: Tris[4-(2-thienyl)phenyl]amine-containing copolymers have been used as promising anodic layers in high-contrast electrochromic devices .

Methods of Application: These copolymers were deposited on indium tin oxide (ITO) surfaces using electrochemical polymerization . The color changes of the films were investigated using spectroelectrochemical characterizations .

Results or Outcomes: The films displayed multiple color changes under different states (neutral, intermediate, oxidized, and highly oxidized) . The maximum coloration efficiency (η) of the films were calculated to be 181.9 cm²·C⁻¹ at 1042 nm and 217.8 cm²·C⁻¹ at 1096 nm, respectively, in an ionic liquid solution . The devices displayed satisfactory optical memory and long-term switching stability .

Organic Light-Emitting Diodes (OLEDs)

Specific Scientific Field: Electronics and Photonics

Application Summary: Tris[4-(2-thienyl)phenyl]amine finds application in OLEDs .

Organic Solar Cells

Specific Scientific Field: Renewable Energy

Application Summary: Tris[4-(2-thienyl)phenyl]amine is used in organic solar cells .

Automotive Rear-View Mirrors

Specific Scientific Field: Automotive Engineering

Architectural Energy-Saving Windows

Specific Scientific Field: Architecture and Energy Conservation

Application Summary: Tris[4-(2-thienyl)phenyl]amine-containing copolymers can be used in architectural energy-saving windows .

Catalysts

Specific Scientific Field: Chemistry

Application Summary: Tris[4-(2-thienyl)phenyl]amine-containing copolymers have been used as catalysts .

Displays

Application Summary: Tris[4-(2-thienyl)phenyl]amine finds application in displays .

Sensors

Specific Scientific Field: Sensor Technology

Application Summary: Tris[4-(2-thienyl)phenyl]amine is used in sensors .

Covalent Organic Frameworks (COFs)

Specific Scientific Field: Materials Science

Application Summary: Tris[4-(2-thienyl)phenyl]amine is used in covalent organic frameworks (COFs) .

Tris[4-(2-thienyl)phenyl]amine is a compound characterized by its unique structure, featuring a central triphenylamine core with three 2-thienyl substituents. Its chemical formula is C30_{30}H21_{21}N S3_{3}, and it has a molecular weight of 491.69 g/mol. This compound is notable for its potential applications in organic electronics, specifically in organic light-emitting diodes (OLEDs) and organic solar cells, due to its electron-rich properties and π-conjugated structure .

The mechanism of action of TTPA is related to its structure. The triphenylamine core allows TTPA to readily change its oxidation state, which can influence conductivity and light emission []. Research suggests TTPA can be used in the development of electrochromic materials. Electrochromic materials are those that change color when an electric field is applied [].

, including:

  • Electropolymerization: This process involves the application of an electrical potential to induce polymerization, resulting in conductive films that can be utilized in electronic devices.
  • Arylation Reactions: The compound can undergo direct arylation polymerization, forming conjugated microporous polymers that exhibit fluorescence properties, making them suitable for sensing applications .
  • Schiff Base Formation: The aldehyde functionalities present in derivatives like tris[4-(5-formyl-2-thienyl)phenyl]amine allow for the formation of imines through condensation reactions with amines, facilitating the construction of covalent organic frameworks (COFs) .

Tris[4-(2-thienyl)phenyl]amine can be synthesized through several methods:

  • Direct Arylation Polymerization: This method allows for the efficient formation of conjugated microporous polymers from the compound, enhancing its properties for specific applications like fluorescence sensing .
  • Electropolymerization: Utilizing electrical stimuli to promote polymerization, this technique is advantageous for creating conductive materials from tris[4-(2-thienyl)phenyl]amine derivatives.
  • Condensation Reactions: The aldehyde groups in related compounds can react with amines to form imine linkages, facilitating the synthesis of more complex structures like COFs .

Tris[4-(2-thienyl)phenyl]amine finds utility in various fields:

  • Organic Electronics: It serves as a hole transport material in OLEDs and organic solar cells due to its excellent charge transport properties.
  • Fluorescence Sensing: Its conjugated structure enables its use in detecting iodine and other analytes through fluorescence changes upon interaction .
  • Covalent Organic Frameworks: As a ligand, it plays a crucial role in forming COFs that have applications in catalysis and gas storage .

Several compounds share structural similarities with tris[4-(2-thienyl)phenyl]amine. Here are some notable examples:

Compound NameStructure TypeUnique Features
Tris[4-(5-formyl-2-thienyl)phenyl]amineAldehyde derivativeUsed for COF synthesis via Schiff base reactions
Tris(4-(thiophen-2-yl)phenyl)amineThiophene-basedExhibits strong fluorescence properties
Poly{tris[4-(2-thienyl)phenyl]amine}Conjugated polymerDisplays enhanced conductivity and sensing ability

Tris[4-(2-thienyl)phenyl]amine is unique due to its specific arrangement of thiophene groups which enhances its electronic properties compared to other similar compounds. Its versatility in applications ranging from organic electronics to sensing further distinguishes it within this class of materials.

XLogP3

9.2

Dates

Last modified: 08-15-2023

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